(S)-1-(4-Fluoro-3-methoxyphenyl)ethanamine hydrochloride

Overview

Description

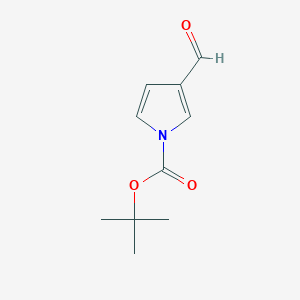

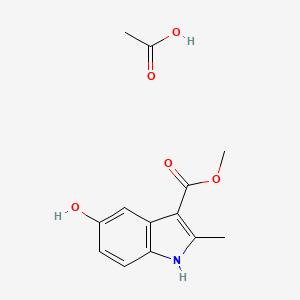

“(S)-1-(4-Fluoro-3-methoxyphenyl)ethanamine hydrochloride” is a chemical compound that contains a fluorine atom and a methoxy group attached to a phenyl ring . The “(S)” indicates that it is the “S” enantiomer of the compound .

Molecular Structure Analysis

The molecular structure of this compound would consist of a phenyl ring with a fluorine atom and a methoxy group attached, along with an ethanamine group . The exact structure would depend on the positions of these groups on the phenyl ring .Chemical Reactions Analysis

As a fluorinated compound, “this compound” might undergo reactions typical of other fluorinated organic compounds . This could include reactions with nucleophiles, where the fluorine atom is replaced .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure . Fluorinated compounds tend to be relatively stable and resistant to reactions .Scientific Research Applications

Metabolic Pathways and Biological Interactions

Research into compounds structurally related to (S)-1-(4-Fluoro-3-methoxyphenyl)ethanamine hydrochloride, such as phenethylamines and their derivatives, has unveiled significant insights into their metabolic pathways and biological interactions. For instance, studies on the metabolism of phenethylamines like 2C-B in rats have identified several metabolites, suggesting complex metabolic pathways involving deamination, reduction, oxidation, and acetylation processes (Kanamori et al., 2002). Similarly, investigations into the metabolism of endocrine disruptors like methoxychlor by human cytochromes have revealed enantioselective processes, highlighting the role of various P450 isoforms in the formation of estrogenic or antiestrogenic metabolites (Hu & Kupfer, 2002).

Synthesis and Chemical Applications

The synthetic applications of compounds related to this compound are diverse, ranging from the development of pharmaceuticals like Apremilast to the exploration of novel chemical synthesis methods. The synthesis of Apremilast, for example, involves the preparation of intermediates with similar structural motifs, providing a basis for industrial production and the development of medications for inflammatory diseases (Shan et al., 2015).

Environmental Impact and Degradation

Studies on the environmental degradation of related compounds, such as methoxychlor, offer insights into the potential environmental fate of this compound. The identification of metabolites and degradation products in submerged environments suggests the involvement of bacterial species in the reductive dechlorination process, indicating pathways for the biodegradation of similar compounds (Satsuma & Masuda, 2012).

Antimicrobial and Bioactive Properties

Research into the bioactive properties of analogs has led to the synthesis of compounds with potential antimicrobial activities. The development of novel Schiff bases and chalcones, for instance, demonstrates the antimicrobial potential of compounds with similar structural frameworks, suggesting applications in the development of new therapeutic agents (Nagamani et al., 2018).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

(1S)-1-(4-fluoro-3-methoxyphenyl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FNO.ClH/c1-6(11)7-3-4-8(10)9(5-7)12-2;/h3-6H,11H2,1-2H3;1H/t6-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBJULLIYARHDSU-RGMNGODLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)F)OC)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC(=C(C=C1)F)OC)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(3-Chloro-4-fluorobenzoyl)-4-fluoropiperidin-4-YL]methanamine](/img/structure/B3115191.png)

![2H-Cyclopenta[b]furan-2-one, 5-(benzoyloxy)hexahydro-4-[(1E)-3-oxo-4-[3-(trifluoromethyl)phenoxy]-1-buten-1-yl]-, (3aR,4R,5R,6aS)-](/img/structure/B3115198.png)

![4-Fluorospiro[indoline-3,4'-piperidin]-2-one](/img/structure/B3115256.png)

![3'-(Hydroxymethyl)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B3115277.png)

![D-Glutamic acid, N-[(phenylmethoxy)carbonyl]-, 1-(1,1-dimethylethyl) ester](/img/structure/B3115298.png)